molecular formula C15H11F2NO2S B1323457 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene CAS No. 321345-37-3

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene

Cat. No.: B1323457
CAS No.: 321345-37-3
M. Wt: 307.3 g/mol
InChI Key: DUHMNGGUXBLMCW-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene is a chemical compound with the molecular formula C₁₅H₁₁F₂NO₂S and a molecular weight of 307.315 g/mol . This compound is characterized by the presence of two fluorine atoms, an isocyano group, and a tosyl group attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene involves several steps:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,2-difluorobenzene and tosyl chloride.

    Reaction Conditions: The reaction involves the introduction of the isocyano group and the tosyl group under controlled conditions. This may include the use of catalysts, solvents, and specific temperature and pressure settings.

Chemical Reactions Analysis

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atoms.

    Oxidation and Reduction: The isocyano group can undergo oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The fluorine atoms can also influence the compound’s reactivity and stability .

Comparison with Similar Compounds

1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1,2-difluoro-4-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)11-5-8-13(16)14(17)9-11/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMNGGUXBLMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)F)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620147
Record name 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321345-37-3
Record name 1,2-Difluoro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321345-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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